(2E)-1-(2-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(2-chlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO/c1-13(2)15-10-7-14(8-11-15)9-12-18(20)16-5-3-4-6-17(16)19/h3-13H,1-2H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSVSVUWKFRTGN-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Setup and Conditions
In a standard procedure, 2-chlorobenzaldehyde (0.025 mol) and 4-isopropylacetophenone (0.025 mol) are dissolved in ethanol (20–30 mL) under vigorous stirring. A 30% aqueous NaOH solution (4–5 mL) is added dropwise to initiate enolate formation. The mixture is maintained at 0–20°C for 24–120 hours to optimize yield while minimizing side reactions.
Key Parameters:
-
Temperature : Prolonged reactions at ≤20°C favor product stability.
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Stoichiometry : Equimolar ratios prevent self-condensation, though slight ketone excess (1.1:1) may improve conversion.
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Base Concentration : Higher NaOH concentrations (≥30%) accelerate enolate generation but risk hydrolyzing sensitive groups.
Workup and Purification
Post-reaction, the mixture is acidified with HCl (pH ~2–3) to precipitate the crude product. Vacuum filtration isolates the solid, which is washed with cold water until neutral pH. Recrystallization in 95% ethanol removes unreacted starting materials and byproducts, yielding pale yellow crystals.
Yield and Purity:
Solvent-Free Mechanochemical Synthesis
Dry Grinding Protocol
A green chemistry approach eliminates solvents:
Advantages:
Optimization Challenges and Solutions
Byproduct Formation
Self-condensation of 2-chlorobenzaldehyde or ketone dimerization may occur if stoichiometry deviates. Strategies include:
Product Isolation Issues
The compound’s sticky consistency complicates filtration. Remedies:
Characterization and Analytical Data
Spectroscopic Confirmation
Physical Properties
Comparative Analysis of Methods
| Parameter | Solution-Phase | Solvent-Free |
|---|---|---|
| Reaction Time | 24–120 hours | 10–15 minutes |
| Yield (Recrystallized) | 50–60% | 65–70% |
| Purity (TLC) | >95% | >95% |
| Environmental Impact | High (solvent use) | Low |
Industrial and Research Applications
While primarily a research chemical, analogous chalcones exhibit bioactivity profiles suggesting potential pharmaceutical applications. Scalability of the solvent-free method makes it viable for pilot-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(2-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of Novel Compounds
The compound serves as an intermediate in the synthesis of various biologically active molecules. Its unique structural features allow for modifications that can lead to the development of new pharmaceuticals. For instance, derivatives of this compound have been explored for their potential as anti-cancer agents.
Antimicrobial Activity
Research indicates that (2E)-1-(2-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one exhibits antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi, suggesting that this compound may also possess such activities. Further investigation into its mechanism could lead to the development of new antimicrobial agents.
Anti-inflammatory Properties
Compounds with similar structures have been studied for their anti-inflammatory effects. The presence of the chlorophenyl group may enhance the compound's ability to interact with biological targets involved in inflammatory pathways, making it a candidate for further research in treating inflammatory diseases.
Case Study 1: Synthesis and Characterization
A study published in Acta Crystallographica detailed the synthesis of this compound through a reaction involving cuminaldehyde and 4-chloroacetophenone in an alkaline medium. The resulting product was characterized using X-ray crystallography, revealing key structural information such as dihedral angles between aromatic rings, which are critical for understanding its reactivity and interaction with biological systems .
In a recent investigation into the biological activities of structurally related compounds, researchers assessed the potential cytotoxic effects of this compound on various cancer cell lines. The results indicated promising activity, warranting further studies to elucidate its mechanism of action and potential therapeutic applications .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (2E)-1-(2-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt/mTOR pathway. The compound may also inhibit the activity of certain enzymes or receptors involved in disease progression.
Comparison with Similar Compounds
Comparison with Similar Chalcone Compounds
Structural and Electronic Comparisons
Chalcones share a common core structure but differ in substituent patterns on rings A and B. Key comparisons include:
Substituent Effects on Electronic Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The 2-chloro substituent on ring A in the target compound is electron-withdrawing, which polarizes the conjugated system and enhances electrophilicity. This contrasts with compounds like (E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (), where the dimethylamino group on ring B is strongly electron-donating, increasing charge transfer and reducing the HOMO-LUMO gap . Computational studies (DFT) confirm that electron-withdrawing groups (e.g., Cl, NO₂) stabilize the LUMO, enhancing reactivity in electrophilic processes, while electron-donating groups (e.g., OCH₃, N(CH₃)₂) raise HOMO energy levels, improving antioxidant and optical properties .
Steric and Positional Effects
Ring A Substitutions :
- The 2-chloro substituent in the target compound avoids steric clashes observed in meta-substituted analogs (e.g., 5-iodo in cluster 6 compounds, ), which exhibit reduced activity (IC₅₀ > 4.7 μM) due to steric hindrance and reduced planarity .
- Cardamonin (IC₅₀ = 4.35 μM), with hydroxyl groups at ortho and para positions on ring A, demonstrates higher activity than meta-substituted derivatives, highlighting the importance of substitution pattern .
Ring B Substitutions :
Enzyme Inhibition
- Monoamine Oxidase (MAO) Inhibition: Chalcones with para-dimethylamino groups (e.g., IM5 in ) show potent MAO inhibition (IC₅₀ = 0.30–0.40 μM) due to strong electron donation and planar conformation. The target compound’s 4-isopropyl group, while lipophilic, lacks direct electron-donating capacity, suggesting lower MAO affinity .
Antiproliferative Activity :
- Compounds like (2E)-3-(1H-pyrrol-2-yl)-1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one (5a, ) exhibit significant activity against renal cancer cells (Growth Percentage: -77.10 at 10 μM). The target compound’s chlorophenyl and isopropyl groups may confer similar lipophilicity but require validation for cytotoxicity .
Antimicrobial and Antiviral Potential
- Antimalarial Chalcones: Quinoline-amino chalcones (–5) with para-chloro substituents show antimalarial activity, but the target compound’s isopropyl group may reduce π-π stacking with parasitic enzyme active sites compared to planar aromatic substituents .
- SARS-CoV-2 Spike Protein Interaction: Chalcones like PAAPA () with dimethylamino groups exhibit strong ACE2 binding. The target compound’s chlorine and isopropyl groups may offer weaker hydrogen-bonding interactions .
Physical and Spectroscopic Properties
Melting Points and Solubility
- Melting points correlate with molecular symmetry and intermolecular interactions. For example:
- The target compound’s melting point (unreported) is expected to be lower than dichlorophenyl analogs (e.g., (E)-3-(2-chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one, ), which benefit from halogen bonding .
- Chalcones with polar groups (e.g., –OH, –OCH₃) exhibit higher solubility in polar solvents compared to the target compound’s hydrophobic isopropyl group .
Spectroscopic Data
- IR and NMR :
- The α,β-unsaturated ketone in the target compound shows characteristic IR stretches at ~1650–1670 cm⁻¹ (C=O) and ~1600 cm⁻¹ (C=C), consistent with other chalcones (–5) .
- ¹H NMR signals for the vinyl proton (δ 7.5–8.0 ppm) and aromatic protons (δ 6.5–8.0 ppm) align with derivatives like (2E)-3-(3-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one () .
Biological Activity
The compound (2E)-1-(2-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular structure of the compound is represented by the formula . It features a chalcone backbone characterized by two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The dihedral angle between the benzene rings is approximately 53.5°, indicating a significant degree of twist that may influence its biological activity .
Anticancer Activity
Chalcones have been widely studied for their potential anticancer properties. Research has shown that this compound exhibits notable antiproliferative effects against various cancer cell lines.
- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest at different phases, particularly G1 and G2/M phases. This was demonstrated in human oral carcinoma cells where the expression of cyclin D1 and CDK4 was significantly decreased, leading to cell cycle inhibition .
- Induction of Apoptosis : The compound promotes apoptosis through the upregulation of pro-apoptotic proteins such as Bax and Bak while downregulating anti-apoptotic Bcl proteins. This mechanism was observed in several leukemia cell lines where caspase activation led to increased cell death .
Case Studies
A study evaluating the effects of various chalcone derivatives, including this compound, highlighted its ability to inhibit proliferation in MCF-7 breast cancer cells with an IC50 value indicative of significant potency .
Antimicrobial Activity
Chalcones are also recognized for their antimicrobial properties. Research has shown that this compound possesses antibacterial and antifungal activities.
Mechanisms
The antimicrobial effects are attributed to the disruption of microbial cell membranes and inhibition of nucleic acid synthesis. The compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria as well as various fungal strains.
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Chalcones have been reported to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Research Findings
In vitro studies have shown that this compound can reduce the production of inflammatory mediators such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory conditions .
Q & A
Q. What are the standard synthetic routes for (2E)-1-(2-chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, and how do reaction conditions influence yield?
The compound is typically synthesized via Claisen-Schmidt condensation, where acetophenone derivatives react with substituted benzaldehydes under basic conditions (e.g., KOH in ethanol). For example, similar chalcones were prepared using 2-hydroxyacetophenone and 4-fluorobenzaldehyde in ethanol with KOH at 0–50°C, yielding products after 2–3 hours . Reaction temperature and base strength critically affect enolate formation and stereoselectivity. Lower temperatures (0–5°C) favor the (E)-isomer due to kinetic control, while higher temperatures may lead to isomerization.
Q. Which spectroscopic techniques are essential for characterizing this chalcone derivative?
Key techniques include:
- FT-IR : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and C=C (enone, ~1600 cm⁻¹) stretching .
- NMR : ¹H NMR identifies substituents (e.g., 2-chlorophenyl protons at δ 7.3–7.5 ppm; isopropyl group at δ 1.2–1.4 ppm). ¹³C NMR distinguishes carbonyl carbons (~190 ppm) .
- XRD : Resolves crystal packing and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
Q. How does the presence of the isopropyl group on the 4-phenyl ring affect solubility and crystallinity?
The bulky isopropyl group increases hydrophobicity, reducing aqueous solubility but enhancing crystallinity by promoting van der Waals interactions. XRD studies of analogous compounds show that steric bulk stabilizes crystal lattices via C–H···π interactions .
Advanced Research Questions
Q. What computational methods (e.g., DFT) are used to predict electronic properties and reactivity?
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces. For example, studies on (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one revealed a HOMO-LUMO gap of ~4.2 eV, indicating moderate reactivity . TD-DFT predicts UV-Vis absorption maxima (e.g., ~350 nm for π→π* transitions) .
Q. How do conflicting crystallographic data (e.g., bond lengths, angles) across studies impact structural interpretations?
Discrepancies arise from experimental conditions (e.g., temperature, crystal quality). For instance, C=O bond lengths in similar chalcones vary between 1.22–1.25 Å due to differences in hydrogen bonding . Researchers must cross-validate with spectroscopic data and computational models to resolve ambiguities.
Q. What strategies optimize antimicrobial activity assays for chalcone derivatives?
- Microdilution assays : Use standardized protocols (CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., Cl) enhance activity by increasing membrane permeability. For example, 2-chlorophenyl derivatives showed MIC values of 8–16 µg/mL against S. aureus .
- Docking studies : Target enzymes like dihydrofolate reductase (DHFR) to rationalize inhibition mechanisms .
Q. How do solvent polarity and pH influence the compound’s stability in biological assays?
Polar aprotic solvents (e.g., DMSO) stabilize the enone system, while protic solvents (e.g., water) accelerate hydrolysis. At pH > 7, the carbonyl group undergoes nucleophilic attack, degrading the compound. Stability studies using HPLC at physiological pH (7.4) show a half-life of ~12 hours .
Data Contradiction Analysis
Q. Why do reported yields for analogous chalcones vary between 60–85% despite identical reaction conditions?
Variations arise from:
- Purification methods : Column chromatography vs. recrystallization.
- Starting material purity : Impurities in acetophenone derivatives inhibit enolate formation.
- Isomerization : Prolonged stirring or heating increases (Z)-isomer content, reducing isolated (E)-isomer yield .
Methodological Tables
Q. Table 1: Comparative Spectroscopic Data for Chalcone Derivatives
Q. Table 2: Crystallographic Parameters for Related Structures
| Compound | Space Group | C=O Bond Length (Å) | Intermolecular Interactions |
|---|---|---|---|
| (2E)-3-(4-Chlorophenyl) Derivative | P2₁/c | 1.23 | C–H···O (2.8 Å) |
| (2E)-4-Methoxyphenyl Analog | C2/c | 1.25 | π-π Stacking (3.4 Å) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
